hCE1-Mediated Hydrolysis Rate of Leucine Cyclopentyl Ester vs. Phenylglycine Cyclopentyl Ester
In a direct head-to-head comparison, combretastatin and colchicine prodrugs bearing a leucine cyclopentyl ester moiety were hydrolysed by recombinant human carboxylesterase 1 (hCE1) with conversion rates of 60–70 % after 1 h incubation. In contrast, identical prodrugs containing a phenylglycine cyclopentyl ester showed no detectable hydrolysis under the same conditions [1].
| Evidence Dimension | hCE1-mediated ester hydrolysis rate |
|---|---|
| Target Compound Data | 60–70 % conversion after 1 h (leucine cyclopentyl ester prodrugs) |
| Comparator Or Baseline | 0 % conversion after 1 h (phenylglycine cyclopentyl ester prodrugs) |
| Quantified Difference | ≥60 percentage points higher conversion |
| Conditions | Recombinant hCE1, 1 h incubation, HPLC-UV and ESI-MS quantification |
Why This Matters
This demonstrates that hCE1 recognises the leucine cyclopentyl ester motif but not the phenylglycine variant, enabling esterase-mediated intracellular release strategies that would fail if the wrong ester were selected.
- [1] Richter, M., Boldescu, V., Graf, D., Streicher, F., Dimoglo, A., Bartenschlager, R., & Klein, C. D. (2019). Synthesis, Biological Evaluation, and Molecular Docking of Combretastatin and Colchicine Derivatives and their hCE1-Activated Prodrugs as Antiviral Agents. ChemMedChem, 14(4), 469–483. View Source
